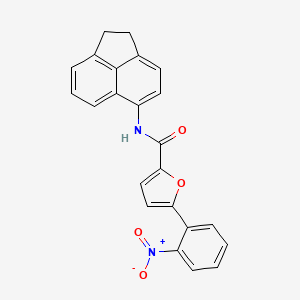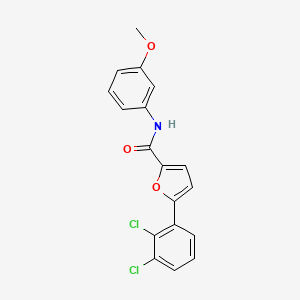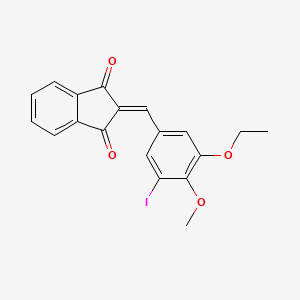![molecular formula C18H15BrClNO3S B3706477 [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 3-chlorobenzoate](/img/structure/B3706477.png)
[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 3-chlorobenzoate
Vue d'ensemble
Description
[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 3-chlorobenzoate: is a complex organic compound that features a brominated phenyl ring, a morpholine-4-carbothioyl group, and a chlorobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 3-chlorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Morpholine-4-carbothioyl Group: This step involves the reaction of morpholine with carbon disulfide and a suitable base to form the morpholine-4-carbothioyl group.
Esterification: The final step involves the esterification of the brominated phenyl ring with 3-chlorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the morpholine-4-carbothioyl group.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the ester moiety.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 3-chlorobenzoate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials with specific electronic or photonic properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.
Mécanisme D'action
The mechanism of action of [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 3-chlorobenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the morpholine-4-carbothioyl group, allow the compound to form strong interactions with enzymes and receptors. These interactions can inhibit or modulate the activity of these biological molecules, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 3-fluorobenzoate
- [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate
- [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate
Uniqueness
Compared to similar compounds, [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 3-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and binding affinity. The morpholine-4-carbothioyl group also provides additional sites for interaction, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClNO3S/c19-13-4-5-16(24-18(22)12-2-1-3-14(20)10-12)15(11-13)17(25)21-6-8-23-9-7-21/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCITFLDXJTSLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-chloro-2-methoxybenzamide](/img/structure/B3706397.png)
![2,2,2-trichloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B3706403.png)

![(4Z)-5-methyl-4-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one](/img/structure/B3706412.png)
![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B3706421.png)

![3,4,5-triethoxy-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide](/img/structure/B3706448.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropylglycinamide](/img/structure/B3706454.png)
![N-(3-{[(4-nitrophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B3706461.png)
![2-(2,4-dimethylphenoxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3706465.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B3706487.png)
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B3706488.png)
![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B3706497.png)
